molecular formula C18H29NO2 B5959294 Ethyl 1-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperidine-4-carboxylate

Ethyl 1-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperidine-4-carboxylate

Cat. No.: B5959294
M. Wt: 291.4 g/mol
InChI Key: ILYQOLKXNNOKLB-UHFFFAOYSA-N
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Description

Ethyl 1-[(6,6-dimethyl-2-bicyclo[311]hept-2-enyl)methyl]piperidine-4-carboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperidine-4-carboxylate typically involves multiple steps. One common approach starts with the preparation of the bicyclic intermediate, 6,6-dimethyl-2-bicyclo[3.1.1]hept-2-ene, which can be synthesized through the hydrogenation of cyclopropane derivatives . This intermediate is then reacted with piperidine-4-carboxylate under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation, crystallization, and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal ions and forming complexes that catalyze various chemical reactions . Additionally, its unique structure allows it to interact with biological receptors, potentially modulating their activity.

Comparison with Similar Compounds

Ethyl 1-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperidine-4-carboxylate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

ethyl 1-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-4-21-17(20)13-7-9-19(10-8-13)12-14-5-6-15-11-16(14)18(15,2)3/h5,13,15-16H,4,6-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYQOLKXNNOKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CCC3CC2C3(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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